2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetically derived molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group, a pyridine ring linked via a sulfanyl bridge, and a pyrrolidine-acetyl moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role as a bioisostere for ester or amide groups, making it a common scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-26-16-7-4-14(5-8-16)19-22-20(27-23-19)15-6-9-17(21-12-15)28-13-18(25)24-10-2-3-11-24/h4-9,12H,2-3,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRGUVSXQFJWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the methoxyphenyl group, and the coupling of the pyridine and pyrrolidine moieties. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the ethanone moiety.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the methoxyphenyl ring.
Scientific Research Applications
2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Speculative based on structural analogy to oxadiazole-containing pharmacophores.
Key Observations:
1,2,4-Oxadiazole vs. 1,2,4-Triazole: The target compound’s 1,2,4-oxadiazole core offers greater metabolic stability compared to the triazole ring in CAS 148372-30-9, as oxadiazoles are less prone to enzymatic degradation .
Sulfanyl Group Utility :
- Both the target compound and CAS 148372-30-9 feature a sulfanyl group, which improves membrane permeability and metal-binding properties. This group is critical in agrochemicals and metalloenzyme inhibitors .
Pyrrolidine vs. Benzyl Substitutions :
- The pyrrolidine moiety in the target compound likely enhances aqueous solubility compared to the lipophilic benzyl group in CAS 148372-30-9, suggesting divergent applications (e.g., CNS-targeting drugs vs. agrochemicals) .
Bioactivity and Mechanism of Action
While direct evidence for the target compound’s mechanism is lacking, insights can be inferred from analogues:
- Oxadiazole-Containing Anticancer Agents: Compounds with 1,2,4-oxadiazole moieties have demonstrated pro-apoptotic effects and ferroptosis induction in oral squamous cell carcinoma (OSCC) models . The target compound’s 4-methoxyphenyl group may modulate electron distribution, enhancing redox activity for selective cancer cell targeting.
- Comparison with Ferroptosis-Inducers (FINs) : Natural FINs like artemisinin derivatives rely on endoperoxide bridges for reactive oxygen species (ROS) generation. In contrast, the target compound’s sulfanyl and oxadiazole groups may facilitate thiol-mediated or metal-dependent ROS pathways .
Biological Activity
The compound 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one represents a significant advancement in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of 425.51 g/mol. Its structure includes a pyridine ring, an oxadiazole moiety, and a pyrrolidine unit, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Weight | 425.51 g/mol |
| Molecular Formula | C21H23N5O3S |
| LogP | 2.8754 |
| Polar Surface Area | 67.284 Ų |
| Hydrogen Bond Acceptors | 9 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole ring and subsequent coupling with pyridine and pyrrolidine derivatives. The detailed synthetic pathway is crucial for understanding its biological activity.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are critical in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that the compound exhibits moderate to strong inhibition against AChE with IC50 values comparable to established inhibitors .
Anticancer Potential
The oxadiazole derivatives have been reported to possess anticancer properties. Studies show that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and modulation of apoptotic pathways . The specific activity of this compound against particular cancer cell lines remains an area for further exploration.
Case Studies and Research Findings
- Antimicrobial Study : A recent study assessed the antibacterial activity of several oxadiazole derivatives against E. coli and found that modifications to the oxadiazole ring significantly enhanced activity, indicating that our compound may show similar or improved effects .
- Neuroprotective Effects : In a study evaluating neuroprotective agents, compounds with similar structures were shown to reduce neuroinflammation in vitro, suggesting potential applications in treating neurodegenerative diseases .
- Anticancer Activity : A comparative analysis of various oxadiazole derivatives indicated that those with a methoxyphenyl group exhibited enhanced cytotoxicity against breast cancer cell lines . Further investigation into our compound could elucidate its specific mechanisms and efficacy.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution between pyridine-2-thiol derivatives and activated halogenated intermediates, often requiring anhydrous conditions and catalysts like triethylamine .
- Final functionalization : Reaction of the sulfanyl intermediate with pyrrolidin-1-yl ethanone derivatives in the presence of coupling agents (e.g., EDCI/HOBt) . Critical conditions : Temperature control (<100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are essential to prevent decomposition and ensure purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-methoxyphenyl protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 423.12) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding modes of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The oxadiazole and pyridine moieties show high affinity for hydrophobic pockets, while the sulfanyl group may form hydrogen bonds .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with observed bioactivity to optimize pharmacophores .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets for experimental validation .
Q. What strategies resolve contradictions in reported biological activities across different in vitro studies?
- Dose-response reevaluation : Confirm activity at physiologically relevant concentrations (e.g., IC₅₀ < 10 µM) to rule out assay-specific artifacts .
- Structural analogs comparison : Compare with derivatives lacking the 4-methoxyphenyl or pyrrolidinyl groups to isolate functional motifs responsible for activity .
- Meta-analysis : Use statistical tools (e.g., Forest plots) to evaluate variability in cytotoxicity or enzyme inhibition data across cell lines (e.g., HEK293 vs. HeLa) .
Q. How does the electronic nature of substituents on the oxadiazole ring influence reactivity and pharmacological profiles?
- Electron-withdrawing groups (e.g., -NO₂) : Increase oxadiazole ring stability but reduce nucleophilic reactivity, potentially diminishing interactions with target proteins .
- Electron-donating groups (e.g., -OCH₃) : Enhance π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites) but may alter metabolic stability .
- Experimental validation : Cyclic voltammetry measures redox potentials to correlate substituent effects with antioxidant or pro-oxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
